2-(dimethylphosphoryl)-6-fluoropyridine
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Overview
Description
2-(dimethylphosphoryl)-6-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a dimethylphosphoryl group at the 2-position and a fluorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylphosphoryl)-6-fluoropyridine typically involves the introduction of the dimethylphosphoryl group and the fluorine atom onto the pyridine ring. One common method involves the reaction of 2-chloro-6-fluoropyridine with dimethylphosphine oxide under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylphosphoryl)-6-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the dimethylphosphoryl group to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2-(dimethylphosphoryl)-6-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands and catalysts.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(dimethylphosphoryl)-6-fluoropyridine involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The fluorine atom can enhance the compound’s stability and binding affinity through electronic effects. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and biological research.
Comparison with Similar Compounds
Similar Compounds
2-(dimethylphosphoryl)pyridine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
6-fluoropyridine: Lacks the dimethylphosphoryl group, which affects its ability to interact with certain targets.
2-(dimethylphosphoryl)-4-fluoropyridine: Similar structure but with the fluorine atom at a different position, leading to variations in chemical and biological properties.
Uniqueness
2-(dimethylphosphoryl)-6-fluoropyridine is unique due to the specific positioning of the dimethylphosphoryl group and the fluorine atom on the pyridine ring. This unique arrangement imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2731011-09-7 |
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Molecular Formula |
C7H9FNOP |
Molecular Weight |
173.1 |
Purity |
95 |
Origin of Product |
United States |
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